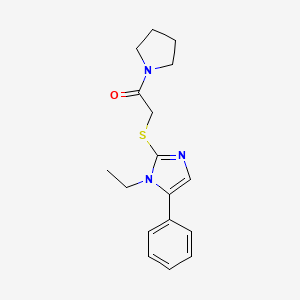
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, identified by its CAS number 1207025-19-1, is a synthetic compound that incorporates an imidazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3OS, with a molecular weight of 315.4 g/mol. The compound features a thioether linkage that may enhance its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1207025-19-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can chelate metal ions in enzyme active sites, potentially inhibiting enzymatic activity. Additionally, the pyrrolidine structure may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The imidazole moiety can bind to metal ions in active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors.
- Cell Cycle Interference : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest.
Biological Activity and Applications
Research has indicated various potential applications for this compound in medicinal chemistry:
Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells due to their ability to induce apoptosis through mitochondrial pathways.
Antimicrobial Properties : Some derivatives have demonstrated promising antimicrobial activity, making them candidates for further development as antibiotics.
Neuroprotective Effects : The pyrrolidine component may confer neuroprotective properties, as seen in related compounds that modulate neurotransmitter systems.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antitumor Activity : A study on thiazole-bearing molecules revealed significant anticancer properties linked to structural features similar to those found in this compound. Compounds were tested against various cancer cell lines, showing IC50 values less than standard treatments like doxorubicin .
- Mechanistic Insights : Research on structurally related compounds has shown that they can disrupt microtubule dynamics and induce apoptosis through activation of JNK signaling pathways . This suggests that this compound may share similar mechanisms.
Propiedades
IUPAC Name |
2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-2-20-15(14-8-4-3-5-9-14)12-18-17(20)22-13-16(21)19-10-6-7-11-19/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZTVHGJDJGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













